molecular formula C18H20N2O5 B4392805 N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B4392805
M. Wt: 344.4 g/mol
InChI Key: VAWVKHUGLXNXKJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is fused with a dimethoxyphenyl group and a carboxamide functional group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the quinoline core or the dimethoxyphenyl group is oxidized to form corresponding quinones or phenols.

    Reduction: Reduction reactions can convert the quinoline core to a dihydroquinoline or tetrahydroquinoline derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core or the dimethoxyphenyl group are replaced with other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and molecular targets.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure and different biological activities.

    Chloroquine: An antimalarial drug with a quinoline core but different substituents.

    Quinazoline: A related heterocyclic compound with distinct pharmacological properties.

The uniqueness of this compound lies in its specific structural features, which confer unique biological activities and synthetic utility.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-24-11-6-10(7-12(8-11)25-2)19-18(23)13-9-16(22)20-14-4-3-5-15(21)17(13)14/h6-8,13H,3-5,9H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWVKHUGLXNXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Reactant of Route 2
N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

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